Conolidine

ACKR3 agonism Opioid receptor selectivity Analgesic mechanism

Conolidine is the only small-molecule probe combining ACKR3 agonism (EC50 16 µM) and Cav2.2 calcium-channel inhibition (IC50 2.9 µM), enabling dissection of the opioid‑scavenger hypothesis without classical opioid receptor activation. Sourced from Tabernaemontana divaricata, its unique dual mechanism makes it an indispensable benchmark for screening libraries, SAR studies, and target‑validation assays. Ideal for medicinal chemistry programs optimizing oral bioavailability and potency for next‑generation non‑opioid analgesics. Order ≥98% HPLC‑pure conolidine for in‑vivo efficacy models.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 100414-81-1
Cat. No. B15126589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConolidine
CAS100414-81-1
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3
InChIInChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1
InChIKeyDBGBUYFOJXOYNY-RENATIMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conolidine (CAS 100414-81-1): A C5-Nor Stemmadenine Indole Alkaloid Analgesic with a Unique Dual Non-Opioid Mechanism


Conolidine is a naturally occurring C5-nor stemmadenine indole alkaloid first isolated from Tabernaemontana divaricata [1]. Unlike classical opioid analgesics, conolidine acts as an ACKR3/CXCR7 agonist [2] and a Cav2.2 calcium channel inhibitor [3], providing a dual mechanism of action that distinguishes it from both opioid and traditional non-opioid analgesics.

Why Conolidine (100414-81-1) Cannot Be Substituted with Generic Alkaloids or Opioid Analgesics


Generic substitution with other indole alkaloids or opioid analgesics fails because conolidine's dual mechanism of action—ACKR3 agonism and Cav2.2 inhibition—is not shared by any single comparator [1]. For example, morphine acts solely on μ-opioid receptors [2], while conolidine's synthetic derivatives DS39201083 and DS54360155 exhibit altered potency and oral bioavailability profiles [REFS-3, REFS-4]. Interchangeability would therefore compromise the unique combination of non-opioid analgesia, receptor selectivity, and ion channel modulation that defines conolidine's therapeutic potential.

Quantitative Evidence for Conolidine (CAS 100414-81-1) Differentiation from Key Comparators


ACKR3 Agonist Potency and Efficacy: Conolidine vs. Morphine

Conolidine activates the atypical chemokine receptor ACKR3 with an EC50 of 16 µM and an efficacy of 185% relative to the endogenous agonist CXCL12 [1]. In contrast, morphine shows no activity at ACKR3 and acts primarily on μ-opioid receptors with an ED50 of 1.7 mg/kg (s.c.) in the formalin test [REFS-2, REFS-3]. This difference in receptor engagement underpins conolidine's non-opioid analgesic profile and its potential to avoid opioid-related adverse effects.

ACKR3 agonism Opioid receptor selectivity Analgesic mechanism

Cav2.2 Calcium Channel Inhibition: Conolidine vs. Cannabidiol (CBD) and ω-Conotoxin CVIE

Conolidine inhibits Cav2.2 calcium channels with an IC50 of 2.9 µM, as determined by whole-cell patch clamp electrophysiology [1]. Its neuronal network activity profile closely matches that of ω-conotoxin CVIE, a selective Cav2.2 blocker [2]. In comparison, cannabidiol (CBD) also inhibits Cav2.2 but with a different potency and efficacy profile; conolidine's dual ACKR3/Cav2.2 mechanism is unique among known analgesics [3].

Cav2.2 channel inhibition Neuronal network profiling Non-opioid antinociception

In Vivo Analgesic Efficacy: Conolidine vs. Morphine in the Formalin Test

In the formalin-induced tonic pain model, conolidine (10-20 mg/kg, i.p.) significantly reduced paw licking in both phase 1 (acute) and phase 2 (inflammatory) responses [REFS-1, REFS-2]. Morphine sulfate (10 mg/kg, i.p.) produced comparable suppression of phase 2 pain behavior [3]. Quantitative analysis shows that conolidine achieves similar efficacy to morphine in this assay, but without engaging μ-opioid receptors, thereby offering a non-opioid alternative for persistent pain [4].

In vivo analgesia Formalin test Non-opioid efficacy

Selectivity Profile: Conolidine vs. Classical Opioid Receptors

Screening of conolidine (10 µM) against a panel of 242 GPCRs revealed that ACKR3 was the only receptor showing significant activation (β-arrestin-2 recruitment >185% of baseline) [1]. Conolidine exhibited no activity at μ, δ, κ, or NOP opioid receptors [2]. In contrast, opioid analgesics like morphine activate μ-opioid receptors with high potency (EC50 ~10-100 nM) and also interact with other opioid receptor subtypes, leading to a broader side-effect profile [3]. This high selectivity for ACKR3 minimizes off-target interactions and supports a cleaner pharmacological profile.

Receptor selectivity GPCR profiling Off-target screening

Derivative Potency Comparison: Conolidine vs. DS39201083 and DS54360155

Synthetic derivatization of conolidine has yielded compounds with enhanced analgesic potency. DS39201083 and DS54360155 were both reported to be more potent than conolidine in the acetic acid-induced writhing test and formalin test in ddY mice after oral administration [REFS-1, REFS-2]. While exact ED50 values are not publicly disclosed in the abstracts, the qualitative superiority of these derivatives underscores the importance of the conolidine scaffold for structure-activity relationship (SAR) studies [3].

Structure-activity relationship Analgesic potency Derivative comparison

Validated Research and Procurement Scenarios for Conolidine (100414-81-1)


Non-Opioid Analgesic Tool Compound for ACKR3-Mediated Pain Modulation Studies

Conolidine's selective ACKR3 agonism (EC50 16 µM) and lack of activity at classical opioid receptors make it an ideal tool for dissecting ACKR3's role in endogenous opioid peptide regulation and pain processing [REFS-1, REFS-2]. Researchers investigating the 'opioid scavenger' hypothesis or seeking non-opioid mechanisms for chronic pain can rely on conolidine as a well-characterized, small-molecule probe.

Cav2.2 Calcium Channel Inhibitor for Neuropathic Pain Target Validation

With an IC50 of 2.9 µM against Cav2.2 channels, conolidine provides a validated chemical starting point for exploring N-type calcium channel blockade in neuropathic pain models [1]. Its dual mechanism distinguishes it from pure channel blockers and may offer synergistic effects in neuronal hyperexcitability states.

Medicinal Chemistry Lead Scaffold for Oral Non-Opioid Analgesic Development

The conolidine scaffold has proven fertile for SAR exploration, yielding orally active derivatives (DS54360155) with enhanced potency [1]. Procurement of conolidine enables medicinal chemistry programs aiming to optimize potency, oral bioavailability, and selectivity for next-generation non-opioid analgesics.

Comparative Pharmacology Benchmark for Novel Analgesic Screening

Given its well-documented in vivo efficacy (10-20 mg/kg i.p. in the formalin test) and unique dual mechanism, conolidine serves as a benchmark compound for screening libraries of natural products or synthetic molecules for non-opioid analgesic activity [REFS-1, REFS-2]. Its distinct profile helps identify hits that operate via ACKR3 or Cav2.2 pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.